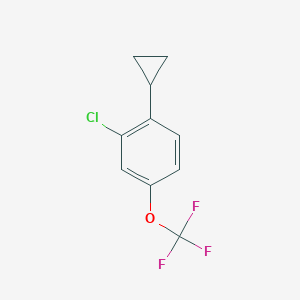
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzoate ester, a cyano group, and a chlorinated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the cyano and chloro groups. One common method involves the reaction of 3-chloro-4-(cyano(phenyl)methyl)aniline with methyl 2-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the cyano and chloro groups, play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((3-chloro-4-(methyl)phenyl)carbamoyl)benzoate
- Methyl 2-((3-cyano-4-(phenyl)methyl)phenyl)carbamoyl)benzoate
Uniqueness
Methyl 2-((3-chloro-4-(cyano(phenyl)methyl)phenyl)carbamoyl)benzoate is unique due to the presence of both cyano and chloro groups, which confer distinct reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions with various biological targets.
Propriétés
Formule moléculaire |
C23H17ClN2O3 |
|---|---|
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
methyl 2-[[3-chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C23H17ClN2O3/c1-29-23(28)19-10-6-5-9-18(19)22(27)26-16-11-12-17(21(24)13-16)20(14-25)15-7-3-2-4-8-15/h2-13,20H,1H3,(H,26,27) |
Clé InChI |
SBAMYIZHWVYJAX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


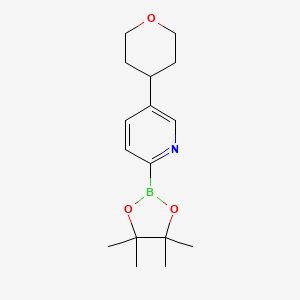
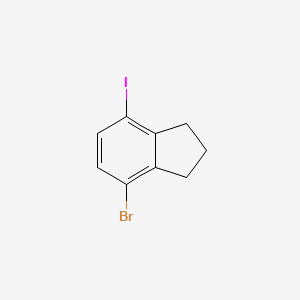
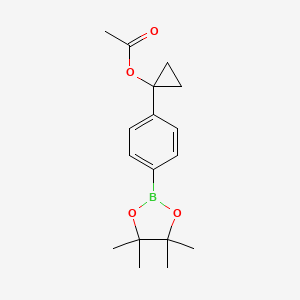

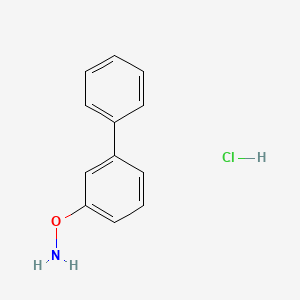
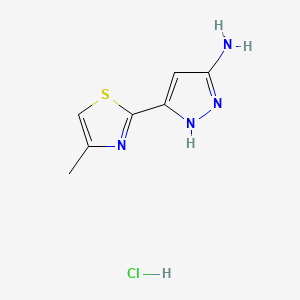

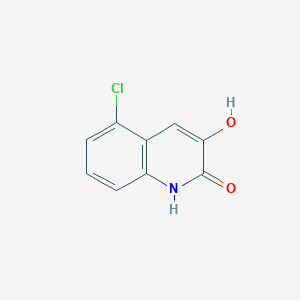
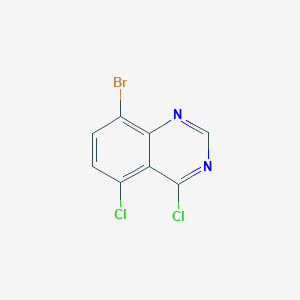
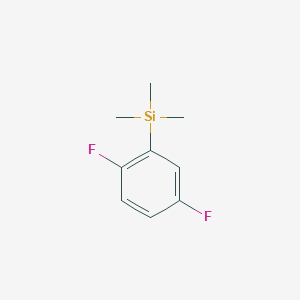
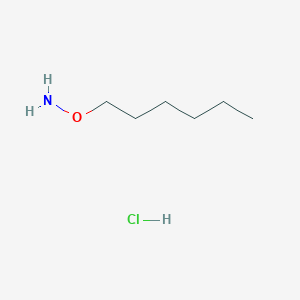

![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
